molecular formula C12H16ClN3 B1482218 7-(chloromethyl)-6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2092800-04-7

7-(chloromethyl)-6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1482218
M. Wt: 237.73 g/mol
InChI Key: XGTHCMTYOHYAQM-UHFFFAOYSA-N
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Description

The compound “7-(chloromethyl)-6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole” belongs to the class of pyrazole derivatives . Pyrazoles are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .

Scientific Research Applications

Synthesis and Crystal Structure

Research on the synthesis and crystal structure of similar imidazo[1,2-b]pyrazole derivatives provides insights into the methodological approaches for creating such compounds and understanding their physical and chemical properties. For instance, the synthesis of 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole and its structural characterization through IR, 1H NMR, and single-crystal X-ray diffraction are examples of the foundational work in this area (Li et al., 2009).

Antimicrobial and Antioxidant Activity

Compounds structurally related to imidazo[1,2-b]pyrazoles have been evaluated for their antimicrobial and antioxidant activities. Studies demonstrate the potential of these compounds in medicinal chemistry, highlighting their effectiveness against various bacterial strains and their capacity to act as antioxidants. This is exemplified by research on the antimicrobial activity of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives and the antioxidant activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one (Jyothi & Madhavi, 2019; Umesha et al., 2009).

Novel Syntheses and Functionalized Derivatives

Innovative synthetic methods and the creation of novel functionalized derivatives of imidazo[1,2-b]pyrazoles are of significant interest for developing new therapeutic agents and materials. Studies detail the synthesis of various derivatives through cyclocondensation, demonstrating the versatility of these compounds in chemical synthesis and their potential utility across different scientific domains (Khalafy et al., 2014; Yakovenko et al., 2020).

Applications in Medicinal Chemistry

Imidazo[1,2-b]pyrazole derivatives have been explored for their applications in medicinal chemistry, including their roles as potential antimicrobial, anticancer, and anti-diabetic agents. Their synthesis and pharmacological evaluation underline the compound's relevance in the development of new drugs and therapeutic strategies (Hafez et al., 2016; Ibraheem et al., 2020).

properties

IUPAC Name

7-(chloromethyl)-6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3/c1-2-15-6-7-16-12(15)10(8-13)11(14-16)9-4-3-5-9/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTHCMTYOHYAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C3CCC3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(chloromethyl)-6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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